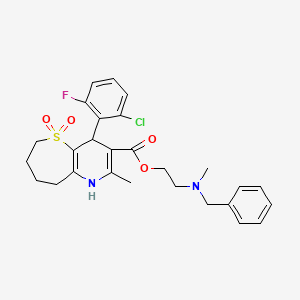![molecular formula C11H9NO5S B1680394 2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran CAS No. 343351-67-7](/img/structure/B1680394.png)
2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran
Übersicht
Beschreibung
“2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran” is a chemical compound with a molecular mass of 267.02±0 dalton . Its chemical formula is C₁₁H₉NO₅S .
Molecular Structure Analysis
The molecular structure of “2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran” includes a furan ring, a sulfonyl group, and a nitro group . The compound’s canonical SMILES representation isCC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)N+[O-] .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound has shown promise in the field of antimicrobial research. Derivatives of this compound have been designed and synthesized to target resistant strains of bacteria. For instance, certain derivatives have demonstrated potent antibacterial activity against strains like MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii . This suggests that 2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran could be a key scaffold for developing new antimicrobial agents.
Anti-inflammatory Properties
In the realm of anti-inflammatory research, derivatives of 2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran have been evaluated for their COX inhibitory and anti-inflammatory activities. Some compounds have shown good anti-inflammatory activity with selectivity towards COX-2, which is significant as it could lead to the development of anti-inflammatory agents with fewer side effects .
COX-2 Inhibition Assays
The compound’s derivatives have been used in molecular modeling studies to understand their interaction with the COX-2 enzyme. This research is crucial for the development of selective COX-2 inhibitor drugs, which can relieve inflammation without gastric side effects associated with non-selective NSAIDs .
Nitric Oxide (NO) Donor Studies
Attachment of NO donor moieties to selective COX-2 inhibitors is a strategy to overcome cardiovascular side effects. Research involving 2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran derivatives has explored this approach, potentially leading to safer anti-inflammatory medications .
Analytical Method Development
The compound is used in analytical chemistry for method development, validation, and transfer. It plays a role in early formulation feasibility studies, degradation impurity identification during stress studies, and spiking studies during process R&D to demonstrate depletion upon recrystallization .
Drug Formulation Studies
2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran is involved in drug formulation research. It is used to determine degradation impurities produced during stress studies, which is essential for ensuring the stability and efficacy of pharmaceutical products .
Molecular Modeling
The compound is utilized in molecular modeling to predict the behavior of new drug candidates. This application is vital for understanding the interaction of potential drugs with biological targets, which can accelerate the drug discovery process .
Synthesis of Multi-target Compounds
Finally, the compound serves as a starting point for the synthesis of multi-target compounds that possess both antimicrobial and anti-inflammatory activities. This dual functionality is highly desirable in the pharmaceutical industry as it can simplify treatment regimens and reduce the risk of adverse effects .
Zukünftige Richtungen
The future directions for “2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran” could involve further exploration of its potential biological activities, given that related compounds have shown antimicrobial and anti-inflammatory activities . Additionally, further studies could focus on the synthesis and characterization of this compound and its derivatives.
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit the e2 complex ubc13-uev1a .
Mode of Action
It is known that similar compounds inhibit the e2 complex ubc13-uev1a . This inhibition could potentially lead to changes in protein ubiquitination, affecting various cellular processes.
Biochemical Pathways
The inhibition of the e2 complex ubc13-uev1a can affect the nf-κb pathway , which plays a crucial role in immune and inflammatory responses.
Result of Action
Similar compounds have been shown to inhibit nf-κb activation , induce nuclear accumulation of p53, and cause apoptosis . These effects could potentially lead to potent cytotoxic effects on certain cell lines .
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfonyl-5-nitrofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5S/c1-8-2-4-9(5-3-8)18(15,16)11-7-6-10(17-11)12(13)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUHIPWCDXOLCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran | |
CAS RN |
343351-67-7 | |
| Record name | 343351-67-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



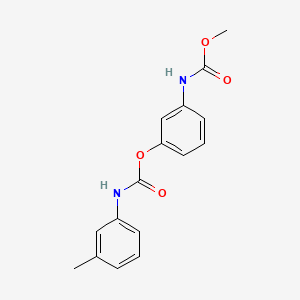


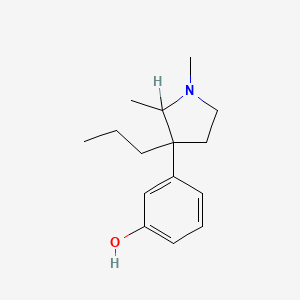
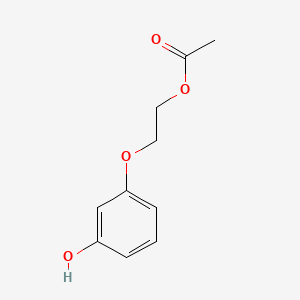

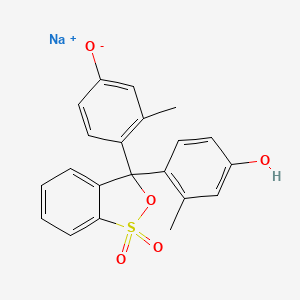
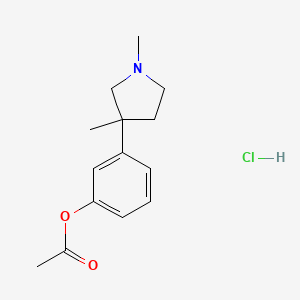



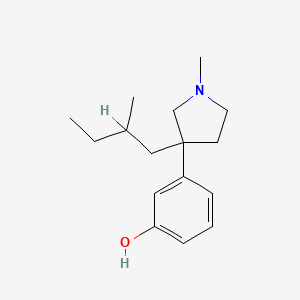
![2-{3,5-Dimethyl-4-[2-(Pyrrolidin-1-Yl)ethoxy]phenyl}-5,7-Dimethoxyquinazolin-4(3h)-One](/img/structure/B1680334.png)
